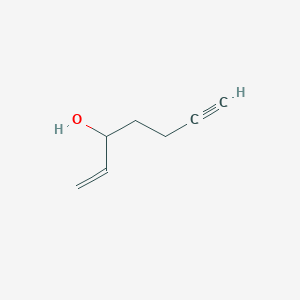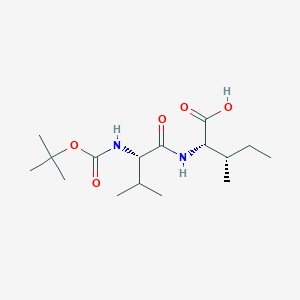
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it an effective surfactant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
-
Starting Materials
- N,N-dimethyl-1-dodecanamine
- 2-(2,3,5,6-tetramethylphenoxy)ethyl bromide
-
Reaction Conditions
- Solvent: Acetone or ethanol
- Temperature: Reflux (approximately 78-80°C for ethanol)
- Time: Several hours to ensure complete reaction
-
Procedure
- Mix the starting materials in the solvent.
- Heat the mixture under reflux.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in product quality.
化学反应分析
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide undergoes various chemical reactions, including:
-
Substitution Reactions
- The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
- Common reagents: Sodium hydroxide, sodium chloride, sodium acetate.
- Conditions: Aqueous or alcoholic medium, room temperature to reflux.
-
Oxidation Reactions
- The compound can undergo oxidation at the phenoxy group.
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous medium, room temperature to elevated temperatures.
-
Reduction Reactions
- Reduction of the phenoxy group can be achieved using reducing agents.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, room temperature to reflux.
Major Products Formed
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alkylated phenoxy derivatives.
科学研究应用
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide has diverse applications in scientific research:
-
Chemistry
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of micelles and vesicles for studying surfactant behavior.
-
Biology
- Utilized in cell membrane studies due to its surfactant properties.
- Acts as a model compound for studying the interaction of quaternary ammonium compounds with biological membranes.
-
Medicine
- Investigated for its antimicrobial properties.
- Potential use in drug delivery systems due to its ability to form micelles.
-
Industry
- Used in the formulation of detergents and disinfectants.
- Employed in the textile industry as an antistatic agent.
作用机制
The mechanism of action of 1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide involves its interaction with cell membranes. The hydrophobic dodecyl chain inserts into the lipid bilayer, disrupting membrane integrity. The quaternary ammonium head interacts with the polar head groups of the lipids, leading to increased membrane permeability and potential cell lysis. This mechanism is responsible for its antimicrobial properties.
相似化合物的比较
Similar Compounds
- N,N,N-trimethyl-1-dodecanaminium bromide
- N-dodecyl-N,N-dimethyl-1-dodecanaminium chloride
- Lauryl sultaine
Comparison
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide is unique due to the presence of the tetramethylphenoxy group, which imparts distinct chemical and physical properties. Compared to other quaternary ammonium compounds, it has enhanced surfactant properties and a broader range of applications in scientific research and industry.
属性
CAS 编号 |
73430-81-6 |
|---|---|
分子式 |
C26H48BrNO |
分子量 |
470.6 g/mol |
IUPAC 名称 |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NO.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
POZAVOJQOHUJHV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=C(C(=CC(=C1C)C)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


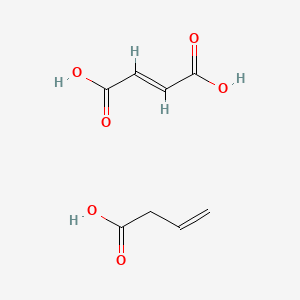
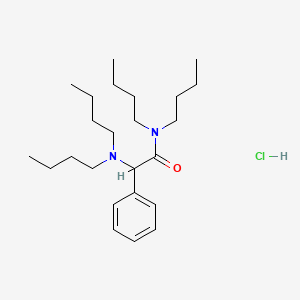
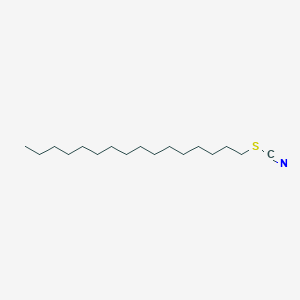
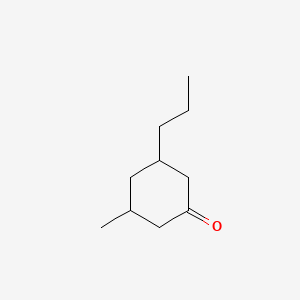
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)



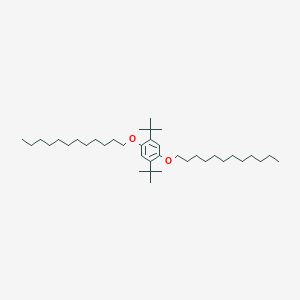
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
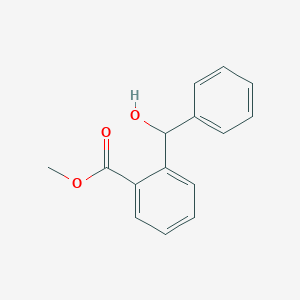
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
